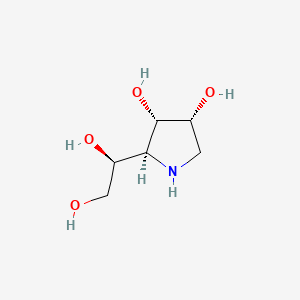
1,4-Dideoxy-1,4-imino-D-tallitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dideoxy-1,4-imino-D-tallitol is a synthetic compound known for its unique structural properties and biological activities It belongs to the class of iminosugars, which are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-D-tallitol typically involves the reduction of corresponding nitro or azido precursors. One common method includes the catalytic hydrogenation of 1,4-dinitro-1,4-dideoxy-D-tallitol using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dideoxy-1,4-imino-D-tallitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of fully reduced iminosugar.
Substitution: Formation of N-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dideoxy-1,4-imino-D-tallitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism. It is used to study enzyme mechanisms and to develop enzyme inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged for specific reactions and processes.
Wirkmechanismus
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-tallitol primarily involves its role as a glycosidase inhibitor. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition disrupts carbohydrate metabolism, leading to various biological effects. The molecular targets include enzymes like α-mannosidase and glycogen phosphorylase, which are crucial for glycan processing and glycogen metabolism, respectively.
Vergleich Mit ähnlichen Verbindungen
1,4-Dideoxy-1,4-imino-D-tallitol is compared with other iminosugars such as:
1-Deoxynojirimycin: Another potent glycosidase inhibitor used in the treatment of Gaucher disease and Fabry disease.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its inhibitory effects on glycogen phosphorylase and its potential use in diabetes treatment.
Isofagomine: A potent inhibitor of β-glucosidase, used in the treatment of Gaucher disease.
Uniqueness
This compound stands out due to its specific inhibitory profile and structural properties, making it a valuable tool in biochemical research and potential therapeutic applications. Its ability to selectively inhibit certain glycosidases with minimal off-target effects highlights its significance in the development of targeted enzyme inhibitors.
Eigenschaften
CAS-Nummer |
115509-95-0 |
|---|---|
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
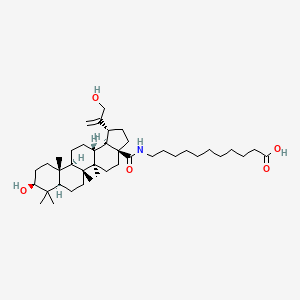
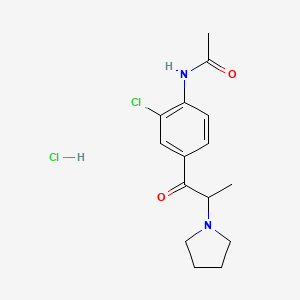
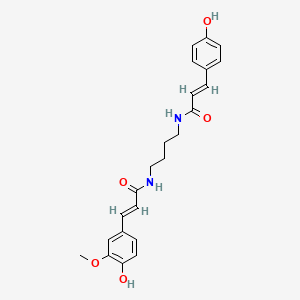
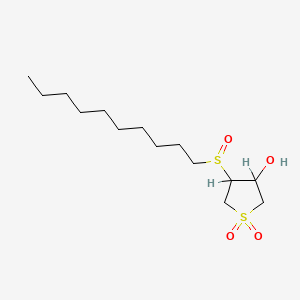

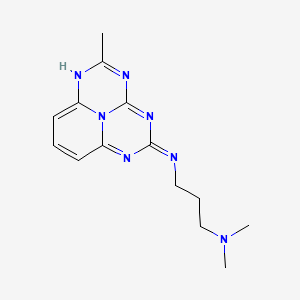
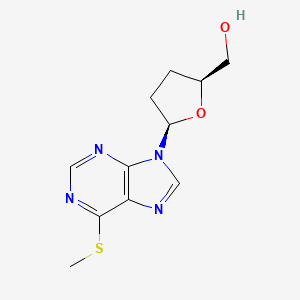
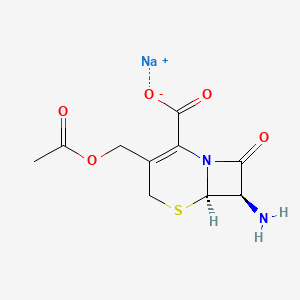
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
